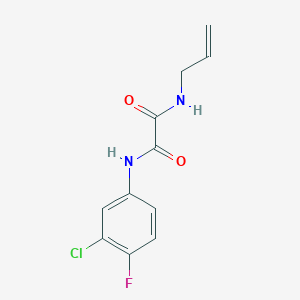

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFN2O2/c1-2-5-14-10(16)11(17)15-7-3-4-9(13)8(12)6-7/h2-4,6H,1,5H2,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEKNPIUIFEVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide typically involves the reaction of 3-chloro-4-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with allylamine to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide group to amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amines and other reduced products.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Miscibility-Phase Separation Balance : The allyl group in this compound likely addresses the trade-off between melt miscibility and timely phase separation, a critical factor for nucleation efficiency .

- Hydrogen Bonding vs. Flexibility : The chloro-fluorophenyl group enhances hydrogen bonding, while the allyl spacer provides mobility, enabling structural reorganization during cooling .

- Industrial Relevance : This compound’s predicted compatibility with fast cooling rates (~60°C/min) positions it as a viable alternative to boron nitride and uracil for PHB processing .

Biological Activity

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H12ClFNO2

- Molecular Weight : 251.68 g/mol

- CAS Number : 941945-72-8

The compound features an allyl group, a chloro-fluorophenyl moiety, and an oxalamide functional group, contributing to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxalamide structure is known to influence enzyme activity and cell signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways that regulate cell growth and differentiation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549).

- Antimicrobial Activity : Preliminary investigations suggest that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Case Studies

- Antitumor Activity in vitro :

- A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using MTT assays. Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 15 to 25 µM across different cell types.

- Mechanistic Insights :

- Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis

| Biological Activity | This compound | Other Compounds |

|---|---|---|

| Anticancer | Effective against MCF-7 and A549 cells | Various alkylating agents |

| Antimicrobial | Active against Gram-positive and Gram-negative bacteria | Common antibiotics like penicillin |

| Enzyme Inhibition | Targets specific metabolic enzymes | Broad-spectrum inhibitors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.